Bienvenue dans la boutique en ligne BenchChem!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Kinase Inhibition Angiogenesis

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013771-51-1) is a fully synthetic, polyheterocyclic small molecule (C₁₆H₁₄N₄O₂S, MW 326.4 g/mol) that fuses a 4H-chromeno[4,3-d]thiazole core with a 1,5-dimethyl‑1H‑pyrazole‑3‑carboxamide side chain. Its computed physicochemical profile—XLogP3‑AA 2.4, one H‑bond donor, five H‑bond acceptors, and only two rotatable bonds —places it in a balanced property space (moderate lipophilicity, limited flexibility) that is often associated with favorable ligand efficiency and oral bioavailability in related heterocyclic series.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 1013771-51-1
Cat. No. B2840165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013771-51-1
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
InChIInChI=1S/C16H14N4O2S/c1-9-7-11(19-20(9)2)15(21)18-16-17-14-10-5-3-4-6-12(10)22-8-13(14)23-16/h3-7H,8H2,1-2H3,(H,17,18,21)
InChIKeyZFGUOVGVZSYPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1013771-51-1: Procurement-Grade Profile of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide


N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013771-51-1) is a fully synthetic, polyheterocyclic small molecule (C₁₆H₁₄N₄O₂S, MW 326.4 g/mol) that fuses a 4H-chromeno[4,3-d]thiazole core with a 1,5-dimethyl‑1H‑pyrazole‑3‑carboxamide side chain. Its computed physicochemical profile—XLogP3‑AA 2.4, one H‑bond donor, five H‑bond acceptors, and only two rotatable bonds [1]—places it in a balanced property space (moderate lipophilicity, limited flexibility) that is often associated with favorable ligand efficiency and oral bioavailability in related heterocyclic series. The scaffold belongs to the broader chromeno‑thiazole‑pyrazole hybrid class, a family that has attracted sustained medicinal‑chemistry interest for antimicrobial, anticancer, and anti‑inflammatory applications [2].

Why a Generic Chromeno-Thiazole-Pyrazole Won’t Substitute for 1013771-51-1 in Focused Screening Libraries


The chromeno[4,3‑d]thiazole‑pyrazole chemical space is exceedingly sparse in primary data, yet even small structural perturbations can shift biological activity dramatically. The hit‑finding campaigns on related tricyclic thiazoles demonstrate that subtle changes—e.g., oxygen vs. sulfur in the chromeno ring or methyl substitution pattern on the pyrazole—yield distinct potency and selectivity profiles against kinase and angiogenesis targets [1]. Consequently, treating in‑class compounds as interchangeable risks false‑negative or false‑positive results in target‑based assays. The quantitative comparisons in Section 3 isolate the specific dimensions where 1013771‑51‑1 diverges from its closest cataloged analogs, ensuring that procurement decisions are evidence‑anchored rather than assumption‑driven.

Quantitative Differentiation Points: N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide vs. Closest Analogs


Atomic‑Level Scaffold Differentiation: Oxygen vs. Sulfur in the Chromeno‑Thiazole Core

The most immediate structural comparator is 1,5‑dimethyl‑N‑(4H‑thiochromeno[4,3‑d]thiazol‑2‑yl)‑1H‑pyrazole‑3‑carboxamide (CAS 1013771‑46‑4). In that molecule, the chromeno oxygen is replaced by sulfur, increasing molecular weight from 326.4 to 342.4 Da and calculated logP from approx. 2.4 to approx. 2.8 [1][2]. In the closely related tricyclic‑thiazole angiogenesis series, the O→S switch altered HUVEC proliferation IC₅₀ by up to 3‑fold and shifted selectivity between VEGFR‑2 and PDGFR‑β [3]. While direct assay data for 1013771‑51‑1 are not yet public, the established scaffold‑level SAR indicates that the O‑containing chromeno derivative is likely to display a distinct potency window and target‑engagement profile.

Medicinal Chemistry Kinase Inhibition Angiogenesis

Pyrazole Methylation Pattern: 1,5‑Dimethyl vs. 1‑Methyl Congener

A second key comparator is N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)‑1‑methyl‑1H‑pyrazole‑3‑carboxamide (CAS not assigned), which lacks the 5‑methyl substituent. In the broader pyrazole‑3‑carboxamide series, the presence of a 5‑methyl group has been shown to enhance COX‑2 selectivity and antimicrobial potency, with MIC shifts of up to 4‑fold against S. aureus and E. coli [1]. The 1,5‑dimethyl motif in 1013771‑51‑1 restricts conformational freedom relative to the 1‑methyl analog, potentially improving binding enthalpy through a more pre‑organized pharmacophore. Quantitative head‑to‑head data for the chromeno‑thiazole context are not available; the inference is drawn from homologous pyrazole‑3‑carboxamide series where the 5‑methyl substitution proved critical for activity.

Structure–Activity Relationship Enzyme Inhibition Anti‑inflammatory

Drug‑Likeness and Ligand‑Efficiency Metrics Differentiate 1013771‑51‑1 from Higher‑MW Chromeno‑Thiazole‑Amides

Compared to larger chromeno‑thiazole‑carboxamides such as 1‑((4‑chlorophenyl)sulfonyl)‑N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)pyrrolidine‑2‑carboxamide (MW 476.0 Da, CLogP >4), 1013771‑51‑1 displays a markedly lower molecular weight (326.4 Da) and XLogP3 (2.4) [1]. In lead‑optimization settings, compounds with MW <350 Da and logP <3 are historically associated with higher probability of oral bioavailability and lower attrition due to promiscuity or toxicity [2]. The target compound’s favorable property profile suggests it could serve as a more ligand‑efficient starting point for medicinal‑chemistry elaboration than its heavier, more lipophilic analogs.

Drug Design ADME Prediction Fragment‑Based Screening

Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Stemming from Evidence


Kinase‑Focused and Angiogenesis‑Targeted Screening Libraries

The scaffold‑level SAR established for 4H‑thiochromeno[4,3‑d]thiazol‑2‑amine angiogenesis inhibitors indicates that the chromeno‑thiazole framework can yield low‑micromolar inhibitors of endothelial cell proliferation and tube formation [1]. Because 1013771‑51‑1 replaces the hydrophobic sulfur with a polarizable oxygen, it is a rational inclusion in kinase‑focused libraries aiming to identify ATP‑competitive inhibitors with improved ligand efficiency and solubility relative to the fully sulfur‑containing series.

Antimicrobial Resistance‑Breaking Combination Panels

In‑class pyrazole‑3‑carboxamide derivatives have demonstrated measurable antibacterial and antifungal activity, with MIC values in the range of 25–100 µg/mL against Staphylococcus aureus and Escherichia coli [2]. 1013771‑51‑1, carrying the 1,5‑dimethyl substitution motif associated with enhanced antimicrobial potency, is well‑suited for assembly into combination screening panels that seek to reverse antibiotic resistance through synergistic mechanisms.

Lead‑Like Compound Acquisition for Oral Bioavailability Optimization Programs

The compound’s computed properties—MW 326.4 Da, XLogP3 2.4, only two rotatable bonds—place it squarely within oral lead‑like chemical space [3]. Procurement for ADME‑aware hit‑to‑lead programs, particularly those targeting inflammatory or metabolic diseases where oral dosing is required, is directly supported by these drug‑likeness metrics relative to heavier, more lipophilic chromeno‑thiazole analogs.

Fragment‑Based and Structure‑Guided Elaboration Campaigns

With a molecular weight below 330 Da and a rigid, polycyclic architecture, 1013771‑51‑1 meets established fragment‑growth criteria [3]. Its synthesis has been demonstrated in small‑scale academic settings [2], and its availability through specialty chemical vendors enables procurement for crystallography‑guided medicinal‑chemistry projects that aim to optimize selectivity against specific kinase or protease targets.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.